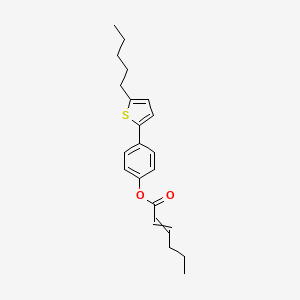
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then functionalized with a pentyl group at the 5-position through substitution reactions.
Esterification: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, followed by esterification with hex-2-enoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple five-membered sulfur-containing ring.
2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with a diphenylamino group.
Uniqueness
4-(5-Pentylthiophen-2-yl)phenyl hex-2-enoate is unique due to the presence of both a pentyl group and a phenyl hex-2-enoate ester, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
301199-27-9 |
|---|---|
Fórmula molecular |
C21H26O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
[4-(5-pentylthiophen-2-yl)phenyl] hex-2-enoate |
InChI |
InChI=1S/C21H26O2S/c1-3-5-7-9-19-15-16-20(24-19)17-11-13-18(14-12-17)23-21(22)10-8-6-4-2/h8,10-16H,3-7,9H2,1-2H3 |
Clave InChI |
KRAYOSVIZFVNPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)OC(=O)C=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


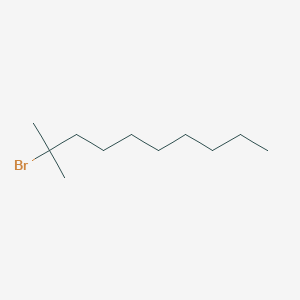
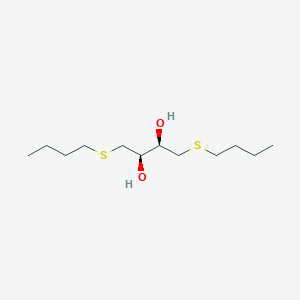
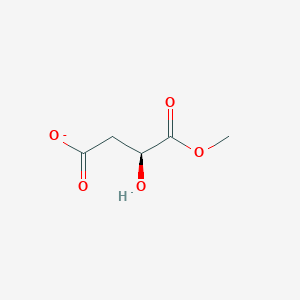


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
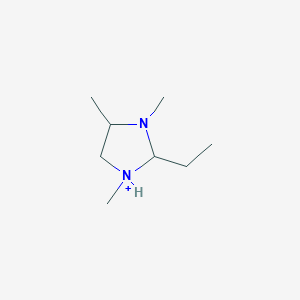
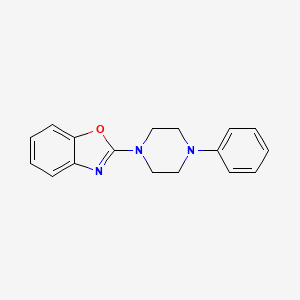

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

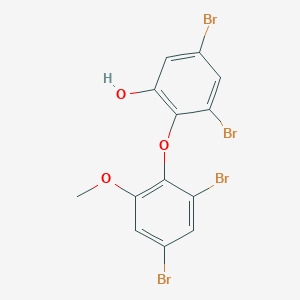
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)

